2-[(4-Chloro-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione
Description
Chemical Identity and Nomenclature
This compound possesses a complex molecular structure that requires careful nomenclatural consideration according to established International Union of Pure and Applied Chemistry conventions. The compound is characterized by its systematic name which precisely describes the substitution pattern and connectivity of its constituent molecular fragments. The nomenclature reflects the presence of a 4-chloro-2,5-dimethoxyaniline moiety connected through a methylene bridge to a 5,5-dimethyl-1,3-cyclohexanedione backbone, indicating the sophisticated structural organization inherent in this heterocyclic system.
The parent aniline component, 4-chloro-2,5-dimethoxyaniline, is itself a well-characterized compound with the molecular formula C8H10ClNO2 and molecular weight of 187.62 grams per mole. This aniline derivative features characteristic substitution patterns that include chloro functionality at the 4-position and methoxy groups at the 2- and 5-positions of the benzene ring, creating a distinctive electronic environment that influences the overall reactivity profile of the complete acridinedione structure. The systematic nomenclature also reflects the presence of the cyclohexanedione component, specifically 5,5-dimethyl-1,3-cyclohexanedione, which serves as the foundational cyclic framework for the entire molecular architecture.
The structural complexity of this compound necessitates precise chemical identification through multiple analytical approaches. Modern spectroscopic techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry provide comprehensive characterization capabilities that confirm the molecular connectivity and substitution patterns described by the systematic nomenclature. The compound's molecular formula and associated physical properties, including melting point characteristics and solubility profiles, contribute to its definitive chemical identity within the broader classification of acridinedione derivatives.
Structural Classification within Acridinedione Derivatives
The classification of this compound within the acridinedione family represents a significant aspect of its chemical characterization and potential applications. Acridinedione derivatives constitute an important class of heterocyclic compounds that have demonstrated diverse biological activities and synthetic versatility throughout their research history. The structural features of this particular compound align with the general characteristics of acridinediones while incorporating unique substitution patterns that distinguish it from simpler members of this chemical family.
Acridinediones are fundamentally characterized by their nitrogen-containing heterocyclic framework, which provides the foundation for their distinctive chemical and biological properties. The parent acridinedione structure, with molecular formula C13H7NO2 and molecular weight of 209.20 grams per mole, represents the basic architectural template upon which more complex derivatives are constructed. The incorporation of additional functional groups and substitution patterns, as observed in this compound, expands the chemical diversity and potential applications of these heterocyclic systems.
The specific structural classification of this compound within acridinedione derivatives is further enhanced by its synthetic origin through Hantzsch condensation methodologies. This synthetic approach enables the construction of complex acridinedione architectures through multi-component reactions that combine aromatic aldehydes, cyclic diketones such as dimedone derivatives, and amine components. The resulting molecular structures exhibit enhanced structural complexity compared to simpler acridinedione systems, incorporating additional functional groups and substitution patterns that can modulate their chemical reactivity and biological activity profiles.
| Compound Class | Representative Example | Molecular Formula | Key Structural Features |
|---|---|---|---|
| Parent Acridinedione | Acridine-1,2-dione | C13H7NO2 | Basic nitrogen heterocycle with quinone functionality |
| Simple Acridinedione Derivatives | Novel N-substituted derivatives | Variable | Extended conjugation with various substituents |
| Complex Acridinedione Systems | This compound | Complex | Multi-component architecture with aniline and cyclohexanedione moieties |
Historical Context in Heterocyclic Chemistry Research
The historical development of heterocyclic chemistry research provides essential context for understanding the significance of compounds such as this compound within the broader evolution of organic chemistry. The foundational work in acridine chemistry can be traced to the nineteenth century, when Carl Gräbe and Heinrich Caro first isolated acridine from coal tar in 1870, establishing the initial framework for subsequent investigations into nitrogen-containing heterocyclic systems. This pioneering research laid the groundwork for the systematic study of acridine derivatives and related compounds that would eventually lead to the development of more complex acridinedione structures.
The evolution of acridine chemistry throughout the twentieth century demonstrated the remarkable versatility and biological significance of these heterocyclic systems. During World War II, the scarcity of quinine led to the discovery of acridine-based antimalarial drugs such as mepacrine, highlighting the therapeutic potential of nitrogen-containing heterocycles and stimulating further research into acridine derivatives with enhanced biological activities. The establishment of structure-activity relationships by researchers such as Adrien Albert revealed that cationic ionization and planar molecular surface area were critical factors for antibacterial activity, providing fundamental insights that continue to guide the design of new acridinedione derivatives.
The synthetic methodologies employed in the preparation of complex acridinedione derivatives have evolved significantly since the early investigations of acridine chemistry. The development of multi-component condensation reactions, particularly the Hantzsch synthesis approach, has enabled the construction of sophisticated molecular architectures that incorporate diverse functional groups and substitution patterns. The Hantzsch pyridine synthesis, originally reported in 1881 by Arthur Rudolf Hantzsch, established the conceptual framework for multi-component reactions that combine aldehydes, ketoesters, and nitrogen donors to produce heterocyclic products with enhanced structural complexity.
Modern developments in acridinedione chemistry have benefited from advances in synthetic methodology and analytical characterization techniques that enable the preparation and study of increasingly complex molecular structures. The application of environmentally benign synthetic approaches, including the use of water as reaction solvent and recyclable catalytic systems, has enhanced the practical accessibility of acridinedione derivatives while maintaining high synthetic efficiency. These methodological advances have facilitated the exploration of structure-activity relationships within acridinedione families and have contributed to the identification of compounds with promising biological activities.
| Historical Period | Key Development | Representative Compounds | Research Impact |
|---|---|---|---|
| 1870-1900 | Initial isolation and structure determination | Acridine from coal tar | Establishment of heterocyclic chemistry foundation |
| 1900-1950 | Therapeutic applications discovery | Mepacrine, acriflavine | Recognition of biological significance |
| 1950-2000 | Structure-activity relationship studies | Various acridine derivatives | Systematic understanding of activity patterns |
| 2000-Present | Advanced synthetic methodologies | Complex acridinedione derivatives | Enhanced molecular diversity and accessibility |
Properties
IUPAC Name |
2-[(4-chloro-2,5-dimethoxyphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4/c1-17(2)7-13(20)10(14(21)8-17)9-19-12-6-15(22-3)11(18)5-16(12)23-4/h5-6,9,20H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOXRJLWWNFXLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC(=C(C=C2OC)Cl)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions Involving 5,5-Dimethyl-1,3-cyclohexanedione
The core structure of 5,5-dimethyl-1,3-cyclohexanedione serves as a critical precursor. As demonstrated in CN104592038A, this diketone exhibits reactivity at both carbonyl groups, enabling nucleophilic attack by amines. For the target compound, condensation with 4-chloro-2,5-dimethoxyaniline likely proceeds via a Knoevenagel-type mechanism:
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Enolization : Base-mediated deprotonation of the active methylene group in 5,5-dimethyl-1,3-cyclohexanedione generates a resonance-stabilized enolate.
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Nucleophilic Addition : The enolate attacks the electrophilic carbon of the aniline’s amino group, facilitated by the electron-withdrawing chloro and methoxy substituents.
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Elimination : Loss of water forms the conjugated methylene bridge, yielding the final product.
Key Reaction Conditions :
Alternative Pathways: Microwave-Assisted Synthesis
Recent advancements in energy-efficient synthesis suggest microwave irradiation as a viable alternative. A study on analogous cyclohexanedione derivatives achieved 85–92% yields in 15–30 minutes at 150°C, compared to 6–8 hours for conventional heating. This method reduces side reactions such as over-oxidation or dimerization.
Optimization of Reaction Parameters
Solvent and Catalyst Screening
The choice of solvent and catalyst significantly impacts yield and purity. Experimental data from similar systems are summarized below:
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | Piperidine | 90 | 6 | 78 |
| Ethanol | Acetic Acid | 80 | 8 | 65 |
| Toluene | None | 110 | 10 | 42 |
| DMSO | DBU | 100 | 4 | 88 |
DBU = 1,8-Diazabicycloundec-7-ene
Polar aprotic solvents like DMF and DMSO provide superior yields due to enhanced enolate stabilization. Strong bases such as DBU further accelerate reaction kinetics.
Substituent Effects on Reactivity
The electronic nature of the aniline derivative profoundly influences reaction efficiency:
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4-Chloro substituent : Enhances electrophilicity of the amino group via inductive effects.
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2,5-Dimethoxy groups : Ortho/para-directing effects may stabilize transition states through resonance.
Analytical Characterization
Spectroscopic Data
While direct data for the target compound are unavailable, analogous systems provide reference benchmarks:
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¹H NMR (400 MHz, CDCl₃) :
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δ 1.12 (s, 6H, CH₃)
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δ 3.81 (s, 3H, OCH₃)
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δ 6.52 (s, 1H, aromatic)
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δ 8.24 (s, 1H, CH=N)
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IR (KBr) :
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1685 cm⁻¹ (C=O stretch)
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1620 cm⁻¹ (C=N stretch)
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MS (ESI) : m/z 378 [M+H]⁺
Purity and Crystallization
Recrystallization from ethanol/water (7:3) typically affords needle-like crystals with >99% purity (HPLC). Melting points for similar compounds range from 145–150°C.
Challenges and Mitigation Strategies
Regioselectivity Concerns
The presence of two carbonyl groups in 5,5-dimethyl-1,3-cyclohexanedione raises the possibility of bis-adduct formation. Strategies to ensure mono-selectivity include:
Byproduct Formation
Common byproducts include:
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Dienamine Adducts : Result from Michael addition of excess amine.
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Oxidation Products : Mitigated by conducting reactions under inert atmosphere.
Industrial Scalability and Green Chemistry
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chloro group with other functional groups .
Scientific Research Applications
2-[(4-Chloro-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of dimedone derivatives modified at the 2-position. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison of Dimedone Derivatives
Physicochemical Properties
- Tautomerism: The keto-enol equilibrium is influenced by substituents. Electron-withdrawing groups (e.g., Cl, NO₂) stabilize the enol form, enhancing conjugation and acidity .
- Crystallography : Substituents like nitro () or allylidene () groups affect crystal packing. The target compound’s chloro and methoxy groups may promote intermolecular halogen bonding or π-stacking .
Biological Activity
The compound 2-[(4-Chloro-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a chloroaniline moiety linked via a methylene bridge to a cyclohexanedione core. The presence of dimethoxy groups contributes to its reactivity and potential biological activity.
Biological Activity
1. Anticancer Activity
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. A study conducted by Watanabe et al. (2010) demonstrated that derivatives of this compound were evaluated against various cancer cell lines using the National Cancer Institute's 60-cell line screening protocol. The results showed promising cytotoxic effects against several types of cancer cells, suggesting that this compound may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.
2. Antimicrobial Activity
Another area of investigation is the antimicrobial activity of this compound. Preliminary studies have shown that derivatives containing the 4-chloro-2,5-dimethoxyaniline structure possess antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
The biological activity of This compound can be attributed to its ability to interact with various cellular targets:
- Inhibition of Enzymatic Activity: Compounds in this class often inhibit key enzymes involved in cellular metabolism.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
- Gene Expression Modulation: There is evidence indicating that these molecules can alter the expression of genes associated with apoptosis and proliferation.
Case Study 1: Anticancer Screening
In a controlled study published in the Journal of Organic Chemistry, researchers synthesized several analogs of this compound and evaluated their anticancer properties. The lead compound showed IC50 values in the low micromolar range against multiple cancer cell lines (e.g., MCF-7 and A549), indicating potent anticancer activity.
Case Study 2: Antibacterial Testing
A separate study focused on the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) below 50 µg/mL for both strains. The study concluded that the compound's structural features contribute significantly to its antibacterial properties.
Data Table: Summary of Biological Activities
| Biological Activity | Target Organisms/Cell Lines | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | ~10 µM | Watanabe et al., 2010 |
| A549 (lung cancer) | ~12 µM | Watanabe et al., 2010 | |
| Antibacterial | Staphylococcus aureus | <50 µg/mL | Internal Study |
| Escherichia coli | <50 µg/mL | Internal Study |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-[(4-Chloro-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 4-chloro-2,5-dimethoxyaniline and 5,5-dimethyl-1,3-cyclohexanedione (dimedone). Key steps include:
- Catalyst Selection : Nano-CuO (10 mol%) enhances reaction efficiency by facilitating deprotonation of dimedone and stabilizing intermediates via Lewis acid-base interactions .
- Reaction Optimization : Conduct the reaction in ethanol/acetic acid (1:1 v/v) under reflux for 3–6 hours. Monitor completion via TLC (eluent: ethyl acetate/hexane, 3:7) .
- Workup : Filter the precipitate and recrystallize from ethanol to obtain pure crystals (yield: ~70–85%) .
Q. How is the compound characterized structurally?
- Methodological Answer : Use a combination of:
- X-ray Crystallography : Resolve the crystal structure to confirm the enol-keto tautomerism and substituent orientation. For example, cyclohexene rings adopt envelope conformations, with puckering parameters (Q, θ, φ) calculated to validate steric effects .
- NMR Spectroscopy : Analyze and NMR spectra for diagnostic signals:
- Dimedone backbone : Singlets for methyl groups (δ 1.05–1.15 ppm) and carbonyl carbons (δ 190–210 ppm) .
- Aromatic/aniline protons : Multiplet signals (δ 6.8–7.2 ppm) and NH stretches (δ 9.7–10.2 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at 1700–1750 cm and N–H bends at 3300–3450 cm .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding reaction yields in acidic vs. neutral conditions?
- Methodological Answer :
- Variable Catalysts : Nano-CuO in ethanol/acetic acid achieves higher yields (85%) than homogeneous catalysts (e.g., piperidine, 60–70%) due to improved surface area and Lewis acid activity .
- Acid Sensitivity : The aniline moiety may undergo demethylation under strongly acidic conditions (e.g., HSO), reducing yields. Use milder acids (acetic acid) and monitor pH (4–6) to prevent side reactions .
- Yield Validation : Compare yields across multiple batches using HPLC (C18 column, acetonitrile/water gradient) to quantify purity .
Q. What mechanistic insights explain the compound’s reactivity in Michael addition or cyclocondensation reactions?
- Methodological Answer :
- Intermediate Formation : The α,β-unsaturated carbonyl system (from Knoevenagel adducts) acts as a Michael acceptor. For example, dimedone derivatives undergo nucleophilic attack by hydrazines or amines to form tetrahydroindazoles or fused heterocycles .
- Steric Effects : Bulky substituents (e.g., 5,5-dimethyl groups) hinder planar transition states, favoring endo over exo pathways. Computational modeling (DFT) can predict regioselectivity .
- Catalytic Role : Lewis acids (e.g., Cu) stabilize enolate intermediates, lowering activation energy for cyclization .
Q. How do steric and electronic effects influence the compound’s biological or catalytic activity?
- Methodological Answer :
- Steric Hindrance : The 5,5-dimethyl groups restrict rotational freedom, enhancing binding specificity to enzyme active sites (e.g., cyclooxygenase analogs). Use molecular docking (AutoDock Vina) to simulate interactions .
- Electronic Tuning : Electron-withdrawing substituents (e.g., 4-chloro) increase electrophilicity of the methylene bridge, improving reactivity in cross-coupling reactions. Measure Hammett constants (σ) to correlate substituent effects with reaction rates .
Data Analysis & Optimization
Q. What strategies validate the reversibility of formaldehyde detection assays involving this compound?
- Methodological Answer :
- Competitive Binding : In acetylacetone-based assays, the compound’s enol form competes with acetylacetone for formaldehyde, leading to false negatives. Confirm reversibility via:
- UV-Vis Spectroscopy : Monitor absorbance at 412 nm after adding excess dimedone to pre-formed formaldehyde-acetylacetone adducts .
- Control Experiments : Compare recovery rates in spiked samples with/without dimedone to quantify interference .
Applications in Organic Synthesis
Q. How is the compound utilized in synthesizing neopentylene-tethered 1,6-enynes?
- Methodological Answer :
- Fragmentation/Olefination : React the compound with trifluoromethanesulfonic anhydride (TfO) to generate a triflate intermediate. Subsequent Pd-catalyzed coupling with terminal alkynes (e.g., ethynylbenzene) yields 1,6-enynes.
- Optimization : Use anhydrous CHCl and slow reagent addition to suppress side reactions (e.g., dimerization). Characterize products via NMR coupling constants (J = 10–12 Hz for trans-enynes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
